molecular formula C21H23NO2 B583761 (2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone CAS No. 1345966-76-8

(2-Methoxyphenyl)(1-pentyl-1H-indole-3-yl)methanone

Cat. No.: B583761
CAS No.: 1345966-76-8
M. Wt: 321.4 g/mol
InChI Key: NJRFLQZVMFTRAS-UHFFFAOYSA-N
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Description

It is an analog of RCS-4, differing only in the location of the methoxy group on the phenyl ring . Synthetic cannabinoids like RCS-4 2-methoxy isomer are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants.

Mechanism of Action

Target of Action

The primary targets of the RCS-4 2-methoxy isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, appetite, and memory.

Mode of Action

RCS-4 2-methoxy isomer is a synthetic cannabinoid that acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them.

Preparation Methods

The synthesis of RCS-4 2-methoxy isomer involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a pentyl chain at the nitrogen atom and a methoxyphenyl group at the 3-position. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

RCS-4 2-methoxy isomer undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another. Common reagents used include halogens and nucleophiles.

Comparison with Similar Compounds

RCS-4 2-methoxy isomer is similar to other synthetic cannabinoids such as JWH-250 and RCS-8. it is unique due to the specific position of the methoxy group on the phenyl ring . This structural difference can influence its binding affinity and activity at cannabinoid receptors. Similar compounds include:

Properties

IUPAC Name

(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRFLQZVMFTRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342665
Record name (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345966-76-8
Record name RCS-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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